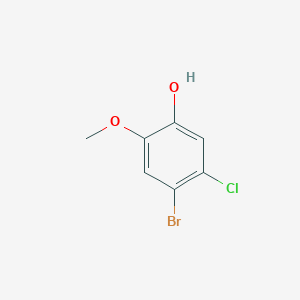

4-Bromo-5-chloro-2-methoxyphenol

Description

4-Bromo-5-chloro-2-methoxyphenol is a halogenated phenolic compound featuring bromine, chlorine, and methoxy substituents on a benzene ring. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

4-bromo-5-chloro-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHWODWEHHTBTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301315 | |

| Record name | 4-Bromo-5-chloro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86735-03-7 | |

| Record name | 4-Bromo-5-chloro-2-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86735-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-chloro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-2-methoxyphenol typically involves the halogenation of 2-methoxyphenol (guaiacol). The process includes:

Bromination: Guaiacol is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 4-position.

Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 5-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-2-methoxyphenol undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the halogen atoms or modify the methoxy group.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of various substituted phenols.

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of dehalogenated or demethylated phenols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

4-Bromo-5-chloro-2-methoxyphenol has shown promising antimicrobial properties. It acts as an inhibitor of Mycobacterium tuberculosis, targeting the enoyl-acyl carrier protein reductase (InhA) involved in fatty acid synthesis. This mechanism is crucial for the integrity of the bacterial cell wall, making it a candidate for anti-tuberculosis therapies.

Antitumor Properties

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain brominated analogs interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The ability to disrupt mitotic machinery positions this compound as a potential therapeutic agent in oncology.

Material Science

Polymer Development

In material science, this compound is utilized as an intermediate in synthesizing polymers with enhanced thermal stability and flame resistance. Its incorporation into plastics and coatings improves the overall performance of these materials under thermal stress.

Antioxidants and Flame Retardants

This compound also serves as an antioxidant and ultraviolet absorber in various industrial applications. Its unique chemical structure allows it to stabilize materials against oxidative degradation and UV radiation, thereby extending their lifespan and functionality.

Biological Studies

Enzyme Interaction Studies

this compound is employed in biochemical assays to study enzyme activity and protein interactions. Its halogen substituents enhance binding affinity to specific proteins, making it a valuable tool for investigating cellular signaling pathways and metabolic processes .

Case Studies

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-methoxyphenol involves its interaction with biological molecules. The halogen atoms and phenolic group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The methoxy group can also influence the compound’s lipophilicity and ability to penetrate cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

4-Bromo-2-chloro-5-methylphenol (CAS 319473-24-0)

- Structural Difference : Replaces the methoxy group (-OMe) at position 2 with a methyl (-CH₃) group.

3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS 1849-76-9)

- Structural Difference : Substitutes the methoxy group with a hydroxyl (-OH) group and introduces an aldehyde (-CHO) at position 3.

- Key Properties :

4-Bromo-5-(chloromethyl)-2-methoxyphenol

Physical and Chemical Properties

| Compound | Molecular Formula | Melting Point (°C) | pKa | Key Functional Groups |

|---|---|---|---|---|

| 4-Bromo-5-chloro-2-methoxyphenol | C₇H₅BrClO₂ | Not reported | ~9–10* | -OH, -OMe, -Br, -Cl |

| 4-Bromo-2-chloro-5-methylphenol | C₇H₆BrClO | 70–70.5 | 8.05 | -OH, -CH₃, -Br, -Cl |

| 3-Bromo-5-chloro-4-hydroxybenzaldehyde | C₇H₄BrClO₂ | Not reported | ~8–9* | -OH, -CHO, -Br, -Cl |

| 5-Chloro-2-hydroxybenzaldehyde | C₇H₅ClO₂ | Not reported | ~7.5–8* | -OH, -CHO, -Cl |

*Predicted based on substituent effects.

Key Observations:

- Methoxy vs. Methyl : Methoxy groups (-OMe) increase electron density via resonance, whereas methyl groups (-CH₃) exert inductive effects, altering solubility and acidity.

- Halogen Positioning : Bromine at position 4 (para to -OH) in 4-bromo derivatives enhances steric hindrance compared to meta-substituted analogs .

Biological Activity

4-Bromo-5-chloro-2-methoxyphenol, an organic compound with the molecular formula C7H6BrClO2, is a halogenated phenol derivative notable for its potential biological activities. This compound is characterized by the presence of bromine and chlorine atoms, as well as a methoxy group attached to a benzene ring. Its synthesis typically involves the bromination of 2-methoxyphenol (guaiacol) followed by chlorination, making it an important intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological molecules. The halogen atoms and phenolic group can form hydrogen bonds, which may inhibit the activity of enzymes or receptors. The methoxy group contributes to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with cellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting metabolic pathways.

Case Studies on Antimicrobial Activity

- Study on Bacterial Pathogens : A study assessed the antimicrobial efficacy of various methoxyphenols, including this compound, against common foodborne pathogens such as Escherichia coli and Staphylococcus aureus. Results showed that this compound had a median inhibitory concentration (IC50) comparable to other effective antimicrobial agents .

- Fungal Inhibition : Another investigation focused on the antifungal properties of halogenated phenols. It was found that this compound significantly inhibited the growth of several fungal strains, suggesting its potential as a natural antifungal agent .

Biological Activity Summary Table

| Activity Type | Target Organisms | IC50 (mM) | Mechanism |

|---|---|---|---|

| Antibacterial | E. coli | 0.75 | Disruption of cell membrane |

| Staphylococcus aureus | 0.68 | Inhibition of metabolic pathways | |

| Antifungal | Various fungal strains | Not specified | Membrane disruption and metabolic inhibition |

Toxicological Profile

The toxicological profile of this compound suggests moderate toxicity levels, primarily due to its halogenated structure. Studies have indicated potential cytotoxic effects on human cell lines, necessitating further research to assess safety for therapeutic applications .

Applications in Drug Development

The unique chemical structure of this compound makes it a promising candidate for drug development. Researchers are investigating its role in designing new antimicrobial agents and its potential use in treating infections resistant to conventional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.